molecular formula C5H7N3O2S B063898 3-Aminopyridine-4-sulfonamide CAS No. 164406-91-1

3-Aminopyridine-4-sulfonamide

Cat. No. B063898
M. Wt: 173.2 g/mol
InChI Key: HZXDMZCBYIUPBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Aminopyridine-4-sulfonamide derivatives involves multiple chemical pathways. One approach includes the reduction of 4-nitro-N-(4-sulfamoylphenyl)benzamide followed by coupling reactions with cyclic-1,3-diketones and aromatic aldehydes to produce novel acridine sulfonamide compounds (Ulus et al., 2013). Another method involves the tosylation of 4-aminopyridine, followed by complexation with Ni(II) and Fe(II) ions, highlighting the versatility of this compound in forming complexes with metal ions (Orie et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-Aminopyridine-4-sulfonamide and its derivatives can exhibit polymorphism, as demonstrated by the crystal and molecular structures of sulfapyridine, a closely related compound (Bar & Bernstein, 1985). These structures vary significantly in their conformation, which impacts their chemical and physical properties.

Chemical Reactions and Properties

3-Aminopyridine-4-sulfonamide participates in various chemical reactions, including copper-catalyzed three-component reactions for the regioselective synthesis of multisubstituted 4-amino- and 6-amino-2-iminopyridines (Zhou et al., 2013). These reactions underscore its utility in synthesizing complex molecular architectures.

Scientific Research Applications

  • Synthesis and Complexation with Metal Ions :

    • Tosylated 4-aminopyridine, a derivative of 3-aminopyridine-4-sulfonamide, is used in the synthesis of complexes with Ni(II) and Fe(II) ions. These complexes have potential applications in pharmaceutical and chemical industries due to their biological and catalytic potential (Orie, Duru, & Ngochindo, 2021).
  • Pharmaceutical Applications and Drug Design :

    • Sulfonamide derivatives like 3-aminopyridine-4-sulfonamide are widely used in medicinal chemistry. They appear in many marketed drugs, especially sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase (Kalgutkar, Jones, & Sawant, 2010).
  • Biodegradation and Environmental Impact :

    • Research has focused on the biodegradation of sulfonamides, like sulfapyridine, by bacterial strains such as Shewanella oneidensis MR-1. This is important for remediation strategies in environments contaminated by sulfonamides (Mao et al., 2018).
  • Structural and Conformational Studies :

    • Structural analysis of sulfonamide compounds, including various crystalline forms, provides insights into their conformational polymorphism, which is directly linked to pharmaceutical activity (Bar & Bernstein, 1985).
  • Synthesis of Novel Compounds and Their Biological Activities :

    • Novel sulfonamide compounds have been synthesized and tested for their biological activities, such as inhibitory effects against specific enzymes, indicating their potential in drug development (Ulus et al., 2013).

Safety And Hazards

3-Aminopyridine-4-sulfonamide is considered hazardous. It is fatal if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-aminopyridine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXDMZCBYIUPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyridine-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CG Neill, PN Preston, RH Wightman - Tetrahedron, 1998 - Elsevier
… Access to compounds in this ring system (7) has been hampered 3 by the unavailability of a key precursor, 3-aminopyridine-4-sulfonamide (16a). We have synthesised this intermediate …
Number of citations: 11 www.sciencedirect.com

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